molecular formula C24H22N4O5S B3607309 3-{[2-(2-methyl-1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide

3-{[2-(2-methyl-1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide

Cat. No.: B3607309
M. Wt: 478.5 g/mol
InChI Key: UGYFZGMQHPGRQT-UHFFFAOYSA-N
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Description

3-{[2-(2-methyl-1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide is a complex organic compound that features a unique structure combining an indole moiety, a sulfamoyl group, and a nitrophenyl benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(2-methyl-1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Sulfamoyl Group: The indole derivative is then reacted with a sulfamoyl chloride in the presence of a base such as triethylamine to form the sulfamoyl-indole intermediate.

    Coupling with Benzamide: The final step involves coupling the sulfamoyl-indole intermediate with 3-nitrobenzoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild temperatures.

    Substitution: Amines, thiols, bases like triethylamine, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted sulfamoyl derivatives.

Scientific Research Applications

3-{[2-(2-methyl-1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-{[2-(2-methyl-1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress in target cells. The sulfamoyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(2-methyl-1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide is unique due to its combination of an indole moiety, a sulfamoyl group, and a nitrophenyl benzamide. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

3-[2-(2-methyl-1H-indol-3-yl)ethylsulfamoyl]-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5S/c1-16-21(22-10-2-3-11-23(22)26-16)12-13-25-34(32,33)20-9-4-6-17(14-20)24(29)27-18-7-5-8-19(15-18)28(30)31/h2-11,14-15,25-26H,12-13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYFZGMQHPGRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNS(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[2-(2-methyl-1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide

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